REOLUBEHYD46
Description
The Role of Synthetic Organophosphate Esters as Subjects of Academic Inquiry
Synthetic organophosphate esters are investigated in academic research for several key reasons. Their chemical synthesis pathways and resulting structural diversity, including variations in the organic groups attached to the phosphate (B84403) core, provide rich areas for chemical synthesis and characterization studies tandfonline.comatamanchemicals.com. Researchers explore their physical properties such as viscosity, volatility, and solubility, which are influenced by the nature and degree of substitution on the phenyl rings atamanchemicals.comservice.gov.uk. Furthermore, the analytical chemistry of OPEs is a significant area of research, focusing on developing and validating methods for their detection and quantification in various sample types, including environmental matrices and commercial mixtures frontiersin.orgresearchgate.netbaua.denih.gov. The study of their behavior in different chemical environments, including their potential for transformation and interaction with other substances, is also a crucial aspect of academic inquiry tandfonline.com.
REOLUBEHYD46 as a Representative Isopropylated Triphenyl Phosphate (IPPP) Mixture in Chemical Science
This compound is recognized in chemical science as a representative example of an isopropylated triphenyl phosphate (IPPP) mixture atamanchemicals.comnih.govcanada.ca. IPPPs are produced through the reaction of phosphorus oxychloride with isopropylated phenols, resulting in a complex blend of compounds where isopropyl groups are substituted at various positions (ortho, meta, and para) on the phenyl rings of the triphenyl phosphate structure atamanchemicals.comnih.gov. This substitution pattern leads to a mixture containing mono-, di-, and tri-isopropylated triphenyl phosphate isomers, alongside varying amounts of non-isopropylated triphenyl phosphate (TPP) atamanchemicals.comnih.govuzh.ch. The specific composition of this compound, like other commercial IPPP mixtures, can vary, contributing to its study as a complex chemical formulation researchgate.netbaua.deuzh.ch. For instance, one report indicates that a commercial product, Reolube Hyd 46, contains approximately 35% mono-ortho-isopropylphenyl diphenyl phosphate, 25% di-ortho-isopropylphenyl phenyl phosphate, 10% tri-ortho-isopropylphenyl phosphate, and 7% TPP nih.gov. Another source suggests REOLUBE HYD 46 is composed of 90 to 100% PIP (3:1), where PIP (3:1) itself is a mixture of as many as fifty unspecified isomers regulations.govregulations.gov.
The complex isomeric nature of IPPP mixtures like this compound makes their detailed chemical characterization a relevant area of research uzh.chresearchgate.netnih.gov. Analytical techniques, such as gas chromatography coupled with mass spectrometry (GC-MS), are employed to separate and identify the individual isomers present in these mixtures researchgate.netbaua.de.
Below is a representative compositional breakdown reported for a commercial Reolube Hyd 46 product:
| Component | Approximate Percentage (%) nih.gov |
| Mono-ortho-isopropylphenyl diphenyl phosphate | 35 |
| Di-ortho-isopropylphenyl phenyl phosphate | 25 |
| Tri-ortho-isopropylphenyl phosphate | 10 |
| Triphenyl Phosphate (TPP) | 7 |
Note: The composition of commercial IPPP mixtures can vary. researchgate.netbaua.deuzh.ch
Current Research Trajectories and Knowledge Gaps Pertaining to Complex Chemical Formulations
Current research trajectories involving complex chemical formulations like this compound focus on several areas within chemical science. A significant area involves the development and refinement of analytical methods for the separation, identification, and quantification of the numerous isomers present in these mixtures frontiersin.orgresearchgate.netbaua.denih.gov. This is crucial for understanding the precise chemical makeup of different IPPP products and how variations in composition might influence their properties.
Another research trajectory involves investigating the chemical behavior of these mixtures under various conditions, such as their stability, degradation pathways, and potential for transformation reactions tandfonline.com. Studies may also explore the physical properties of these mixtures, such as their viscosity and thermal stability, in relation to their composition atamanchemicals.comservice.gov.uk.
Properties
CAS No. |
107028-44-4 |
|---|---|
Molecular Formula |
C14H14F3NO4 |
Synonyms |
REOLUBEHYD46 |
Origin of Product |
United States |
Advanced Characterization and Speciation of Reolubehyd46 Components
Analytical Methodologies for Isomeric Profiling of Isopropylated Triphenyl Phosphates (IPPP)
Isopropylated triphenyl phosphate (B84403) (IPPP) is not a single chemical entity but a complex mixture of substances with unknown or variable composition, often abbreviated as UVCB (Unknown or Variable Composition, Complex reaction products or Biological materials). uzh.ch This complexity arises from the variable number of isopropyl groups (mono-, di-, or tri-) attached to the phenyl rings, as well as the different possible substitution positions (ortho, meta, para). publisso.de Consequently, a commercial IPPP mixture, the main constituent of REOLUBE HYD 46, can contain over 50 different components and positional isomers. uzh.ch The characterization of this intricate isomeric profile necessitates sophisticated analytical methodologies.
High-Resolution Chromatographic Separation Techniques for REOLUBE HYD 46 Isomers
The primary challenge in analyzing REOLUBE HYD 46 is the separation of its numerous IPPP isomers. Gas chromatography (GC) is a foundational technique for this purpose, capable of separating the components based on their boiling points and polarity. publisso.denih.gov When coupled with a mass selective detector, GC-MS allows for the separation of IPPPs into groups based on their degree of isopropylation (e.g., mono-IPPP, di-IPPP, tri-IPPP). publisso.de
However, standard GC methods often face limitations in resolving the many positional isomers within each group, which can co-elute and result in overlapping chromatographic peaks. publisso.de Achieving a more detailed isomeric profile requires high-resolution techniques. While specific studies detailing the complete separation of every isomer in REOLUBE HYD 46 are not publicly available, the principles are well-established in analytical chemistry. Advanced techniques such as high-performance liquid chromatography (HPLC) or two-dimensional gas chromatography (GCxGC) could provide the enhanced resolution needed to separate these closely related compounds. nih.govsgs-institut-fresenius.de
Spectroscopic Identification of Individual Components within REOLUBE HYD 46 Formulations
Mass spectrometry (MS) is the definitive spectroscopic technique for identifying the individual components of REOLUBE HYD 46 after chromatographic separation. publisso.deakjournals.com As eluting compounds enter the mass spectrometer, they are ionized, and their mass-to-charge ratio (m/z) is measured. This allows for the precise determination of the molecular weight of each component, confirming its level of isopropylation.
The molar masses of different IPPP isomers can be readily identified:
Mono-isopropylated isomers: 368.4 g/mol
Di-isopropylated isomers: 410.4 g/mol
Tri-isopropylated isomers: 452.5 g/mol publisso.de
Furthermore, the fragmentation patterns generated during tandem mass spectrometry (MS/MS) provide structural information that helps to distinguish between different positional isomers. akjournals.com By analyzing the fragments, chemists can deduce the substitution patterns on the phenyl rings, leading to a more complete structural elucidation of the individual isomers present in the formulation. akjournals.comthermofisher.com
Quantitative Analysis of Constituent Ratios in REOLUBE HYD 46 Mixtures
Determining the relative proportions of the constituents in REOLUBE HYD 46 is crucial for understanding its physical and chemical properties. The quantitative analysis is typically performed using GC-MS. publisso.de The method relies on creating a calibration function from standards of known concentrations. publisso.de To ensure accuracy and correct for variations in the analytical process, a deuterated internal standard, such as triphenyl phosphate-d15, is often added to the sample. publisso.de The ratio of the peak area of each analyte to the peak area of the internal standard is used to calculate the concentration of each component. publisso.de
While the exact composition of REOLUBE HYD 46 can vary, analysis of similar commercial IPPP mixtures provides insight into typical constituent ratios. A study using liquid chromatography-mass spectrometry (LC-MS) determined the isomeric composition of one such mixture, as detailed in the table below. nih.gov
| Component Group | Percentage of Mixture (% w/w) |
|---|---|
| Triphenyl Phosphate (TPHP) | 21.5 |
| Mono-isopropylated IPP (mono-IPP) | 36.9 |
| Bis-isopropylated IPP (bis-IPP) | 21.9 |
| Tris-isopropylated IPP (tris-IPP) | 8.5 |
Data sourced from a study on a commercial isopropylated phenyl phosphate (IPP) mixture. nih.gov
Structural Elucidation of Minor and Trace Components in REOLUBE HYD 46
Beyond the primary IPPP isomers, REOLUBE HYD 46 contains minor and trace components that are either unreacted starting materials, by-products of the manufacturing process, or additives. redox.comuzh.ch Safety data sheets for REOLUBE HYD 46 indicate the presence of triphenyl phosphate (TPP) at a concentration greater than 5% and the antioxidant 2,6-Di-tert-butyl-p-cresol at a concentration between 0.25% and 2.5%. redox.com
The elucidation of other, potentially unknown, trace impurities requires highly sensitive analytical techniques. sgs-institut-fresenius.dehumanjournals.com Hyphenated methods like GC-MS and LC-MS/MS are powerful tools for this purpose. semanticscholar.org These methods can detect compounds at very low concentrations and provide the mass spectral data needed to propose a chemical structure. thermofisher.comregistech.com The identification of these minor components is essential for a complete characterization of the chemical formulation and for controlling the quality of the final product.
Mechanistic Studies of Reolubehyd46 Environmental Transformation and Degradation
Biotic Degradation and Biotransformation of REOLUBEHYD 46
Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. This is a crucial pathway for the environmental removal of many organic compounds.
Organophosphate esters, the class of compounds to which the components of REOLUBEHYD 46 belong, are known to be biodegradable. ebrary.netoup.com Microorganisms can utilize these compounds as a source of carbon, phosphorus, nitrogen, or sulfur. nih.gov The primary and most significant step in the detoxification of organophosphate esters is the hydrolysis of the ester bonds, catalyzed by enzymes produced by various bacteria and fungi. oup.comoup.com
Enzymes such as phosphotriesterases play a key role in the initial cleavage of the phosphate (B84403) ester bond. oup.com This initial hydrolysis breaks the compound down into less complex and often less toxic substances, such as alcohols (in this case, isopropylphenol and phenol) and phosphate. service.gov.uk These breakdown products can then be further utilized by microorganisms in their metabolic processes. ebrary.net A wide range of microorganisms, including species of Aspergillus, Pseudomonas, Chlorella, and Arthrobacter, have been identified as capable of degrading organophosphate pesticides. taylorfrancis.com The degradation can occur through both co-metabolism, where the microorganism degrades the compound while obtaining energy from another substrate, and mineralization, where the compound is completely broken down to inorganic products like carbon dioxide and water. oup.comnih.gov
The rate of biodegradation of the components of REOLUBEHYD 46 in the environment is influenced by a variety of factors:
Microbial Population: The presence of microbial populations adapted to degrading organophosphate esters is crucial. ebrary.net Environments with a history of contamination may exhibit faster degradation rates due to the acclimation of the microbial community. oup.com
Bioavailability: The extent to which the compound is available to microorganisms affects its degradation rate. Isopropylated triphenyl phosphates have low water solubility and a high potential to bind to soil and sediment, which can reduce their availability to microbes in the aqueous phase. wa.gov
Environmental Conditions: Factors such as temperature, pH, oxygen levels, and the availability of other nutrients can significantly impact microbial activity and thus the rate of biodegradation. ebrary.net
Chemical Structure: The degree of isopropylation and the specific isomeric structure of the phosphate esters can influence their susceptibility to enzymatic attack. Generally, less complex molecules are degraded more readily.
Identification and Fate of Persistent Metabolites from REOLUBE HYD 46 Biotransformation
The environmental biotransformation of REOLUBE HYD 46, a formulation containing isopropylated triphenyl phosphates (ITPs) and 2,6-di-tert-butyl-p-cresol (BHT), results in the formation of various metabolites. The persistence and ultimate environmental fate of these degradation products are of significant scientific interest due to their potential for ecosystem exposure. Mechanistic studies have focused on identifying these metabolites and elucidating their behavior in environmental matrices such as soil, water, and sediment.
Research into the biotransformation of the primary components of REOLUBE HYD 46 has identified several key metabolites. For the isopropylated triphenyl phosphate fraction, biotransformation primarily proceeds through hydrolysis and oxidation pathways. For the antioxidant component, 2,6-di-tert-butyl-p-cresol, metabolic pathways also involve oxidation, leading to a range of transformation products.
Metabolites of Isopropylated Triphenyl Phosphates (ITPs)
The biotransformation of ITPs, a major component of REOLUBE HYD 46, leads to the formation of several persistent metabolites. In vitro studies using human liver subcellular fractions have been instrumental in identifying these compounds. The primary metabolites include diphenyl phosphate (DPHP), isopropylphenyl phenyl phosphate (ip-PPP), and various hydroxylated derivatives.
Diphenyl Phosphate (DPHP): This is a common hydrolysis product of many organophosphate esters, including ITPs. While TPHP, a related compound, is readily biodegradable, its hydrolysis to DPHP is a key transformation step. DPHP itself is considered to have low persistence in the environment and a low potential for bioaccumulation. It is an ionized chemical that predominantly partitions to the water compartment.
Isopropylphenyl Phenyl Phosphate (ip-PPP): This metabolite is formed through the partial hydrolysis of ITPs. Commercial ITP mixtures are not readily biodegradable, and their degradation in soil is expected to be slow. wa.gov This suggests that ip-PPP may exhibit persistence in the environment. It has a high potential to bioaccumulate in fish. wa.gov
Hydroxylated ITPs: Oxidation of the phenyl rings can lead to the formation of hydroxylated metabolites such as hydroxyl-triphenyl phosphate (OH-TPHP). nih.govnih.gov The environmental fate and persistence of these specific hydroxylated ITP metabolites are less well-documented.
Two novel metabolites, mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate, have also been tentatively identified in in vitro studies. wa.gov
Interactive Data Table: Identified Metabolites of Isopropylated Triphenyl Phosphates
| Metabolite Name | Parent Compound(s) | Formation Pathway | Environmental Fate Summary |
| Diphenyl Phosphate (DPHP) | Isopropylated Triphenyl Phosphates | Hydrolysis | Low persistence, low bioaccumulation potential, partitions to water. |
| Isopropylphenyl Phenyl Phosphate (ip-PPP) | Isopropylated Triphenyl Phosphates | Partial Hydrolysis | Expected to be persistent in soil, high bioaccumulation potential in fish. wa.gov |
| Hydroxyl-Triphenyl Phosphate (OH-TPHP) | Isopropylated Triphenyl Phosphates | Oxidation | Further research is needed to determine environmental persistence. nih.govnih.gov |
| Mono-isopropenylphenyl diphenyl phosphate | Isopropylated Triphenyl Phosphates | Oxidation | Further research is needed to determine environmental persistence. wa.gov |
| Hydroxy-isopropylphenyl diphenyl phosphate | Isopropylated Triphenyl Phosphates | Oxidation | Further research is needed to determine environmental persistence. wa.gov |
Metabolites of 2,6-Di-tert-butyl-p-cresol (BHT)
The biotransformation of BHT, the antioxidant component of REOLUBE HYD 46, primarily involves oxidation of the methyl group or the aromatic ring. This leads to the formation of several metabolites, some of which have been shown to be persistent and of environmental concern.
2,6-di-tert-butyl-p-benzoquinone (BHT-Q): This is a significant oxidation product of BHT. researchgate.net The steric hindrance from the tert-butyl groups reduces its susceptibility to nucleophilic attack, which may increase its environmental persistence. BHT-Q has been identified as a metabolite of concern due to its potential to cause DNA damage at low concentrations.
3,5-di-tert-butyl-4-hydroxybenzoic acid: This metabolite is formed through the oxidation of the methyl group of BHT. hmdb.ca It has been detected in human urine, indicating its formation in biological systems. hmdb.ca
3,5-di-tert-butyl-4-hydroxybenzaldehyde: Another oxidation product of the methyl group of BHT. hmdb.ca
α-Hydroxy-2,6-di-tert-butyl-p-cresol: An intermediate in the oxidation of the methyl group.
4,4'-ethylenebis(2,6-di-tert-butylphenol): This metabolite has been identified in rabbit urine after administration of BHT.
Interactive Data Table: Identified Metabolites of 2,6-Di-tert-butyl-p-cresol
| Metabolite Name | Parent Compound | Formation Pathway | Environmental Fate Summary |
| 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) | 2,6-Di-tert-butyl-p-cresol | Oxidation of the phenolic ring | Potentially persistent due to steric hindrance; a metabolite of toxicological concern. researchgate.net |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid | 2,6-Di-tert-butyl-p-cresol | Oxidation of the p-methyl group | Detected in biological samples. hmdb.ca |
| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | 2,6-Di-tert-butyl-p-cresol | Oxidation of the p-methyl group | Detected in biological samples. hmdb.ca |
| α-Hydroxy-2,6-di-tert-butyl-p-cresol | 2,6-Di-tert-butyl-p-cresol | Oxidation of the p-methyl group | Intermediate in BHT metabolism. |
| 4,4'-ethylenebis(2,6-di-tert-butylphenol) | 2,6-Di-tert-butyl-p-cresol | Dimerization/Coupling | Identified in animal metabolism studies. |
The fate of these persistent metabolites in the environment is influenced by a variety of factors, including microbial activity, sunlight (photodegradation), and the physicochemical properties of the soil and water. While some metabolites may undergo further degradation to simpler compounds, others may persist for extended periods, potentially leading to long-term environmental exposure.
Environmental Fate and Transport Modeling of Reolubehyd46 Components
Aquatic and Sediment Partitioning Behavior of REOLUBEHYD46 Isomers
The aquatic and sediment partitioning behavior of chemical compounds is a critical aspect of their environmental fate. This process describes how a substance distributes itself between the water column and the underlying sediment. For components of this compound, such as the isopropylated phenyl phosphates and triphenyl phosphate (B84403), partitioning is influenced by their physicochemical properties, including solubility, hydrophobicity (often indicated by the octanol-water partition coefficient, Kow), and affinity for organic carbon in sediment (organic carbon partition coefficient, Koc).
Hydrophobic organic compounds tend to adsorb more strongly to organic matter in sediments and suspended particles in the water column. nih.govlgcstandards.com This sorption can reduce their concentration in the dissolved phase in water, potentially lowering their bioavailability and transport in the aquatic environment, but leading to accumulation in sediment. nih.gov
Equilibrium partitioning (EqP) theory is a common approach used to model the distribution of chemicals between sediment and pore water. nih.govechemportal.orgthegoodscentscompany.com This method assumes that a state of equilibrium exists and that partitioning is primarily driven by the organic carbon content of the sediment for nonionic organic chemicals. nih.gov The partitioning behavior can be quantified by a partition coefficient (Kp), which represents the ratio of the chemical concentration in the solid phase (sediment) to that in the aqueous phase (pore water). echemportal.org
Research on other classes of organic compounds, such as per- and polyfluoroalkyl compounds (PFCs), has shown that factors like carbon chain length and functional groups significantly influence partitioning behavior in sediment, with longer chains generally leading to stronger sediment binding. nih.gov Similarly, for the components of this compound, the molecular structure and the presence of isopropyl groups will dictate their interaction with the organic matrix of sediments.
Predicting the exact partitioning behavior of the this compound mixture is complex due to its multi-component nature. Modeling approaches would likely involve considering the weighted contribution of each major component and isomer based on its concentration in the mixture and its individual partitioning characteristics.
Atmospheric Transport and Distribution Dynamics of Volatile this compound Constituents
Atmospheric transport is a significant pathway for the distribution of volatile and semi-volatile organic compounds in the environment. nih.govthegoodscentscompany.com The extent to which a chemical undergoes atmospheric transport is primarily governed by its vapor pressure, Henry's Law constant (which describes the partitioning between air and water), and its susceptibility to degradation in the atmosphere. nih.gov
For organic compounds in the atmosphere, transport can occur over both short and long distances, influenced by wind patterns, temperature, and atmospheric mixing. wikipedia.orgthegoodscentscompany.com Volatile organic compounds (VOCs) can participate in atmospheric photochemical reactions, potentially leading to the formation of secondary pollutants. fishersci.casigmaaldrich.com
While detailed information on the atmospheric fate and transport modeling specifically for this compound components is not provided in the search results, general atmospheric transport models (like AERMOD, mentioned in the context of another chemical) can be used to simulate the dispersion and deposition of substances released into the air. These models take into account meteorological data, source characteristics, and the physicochemical properties of the substance.
The less volatile components of this compound are less likely to undergo significant atmospheric transport as vapors. However, they could potentially be transported adsorbed to atmospheric particulate matter. Precipitation can also play a role in removing atmospheric contaminants through wet deposition. nih.gov
Given the lack of specific volatility data for this compound and its components in the provided information, a comprehensive atmospheric transport modeling assessment would require experimental determination or reliable estimation of these properties for the key constituents, particularly the more volatile isopropylated phenyl phosphate isomers or any other potentially volatile additives.
Soil Mobility and Leaching Potential of this compound Degradation Products
The mobility of chemicals in soil is a key factor determining their potential to leach into groundwater or be transported to surface waters via runoff. lgcstandards.com Soil mobility is influenced by a combination of the chemical's properties and soil characteristics such as texture, organic matter content, and pH. wikipedia.orglgcstandards.com Processes like adsorption to soil particles, degradation, and uptake by plants affect the movement of chemicals through the soil profile. lgcstandards.com
This compound components, being organic compounds, are subject to degradation in soil through various processes, including microbial activity, chemical reactions, and potentially photolysis near the soil surface. lgcstandards.com The rate of degradation is often expressed as a half-life (DT50), representing the time taken for half of the parent compound to disappear. lgcstandards.com
The degradation of this compound components can lead to the formation of transformation products or metabolites. The mobility and leaching potential of these degradation products may differ significantly from the parent compounds. Some degradation products could be more mobile than the original substances, posing a greater risk of groundwater contamination.
Soil column leaching studies are experimental methods used to model the mobility and degradation potential of chemicals and their degradates in soil. These studies typically involve applying the chemical to the top of a soil column and simulating rainfall, then analyzing the leachate and soil segments to determine the extent of degradation and movement. Radiolabeled chemicals are often used in such studies to track the parent compound and its degradation products.
Factors influencing the soil mobility of this compound components and their degradation products would include their water solubility and soil-water partition coefficient (Kd or Koc). lgcstandards.com Compounds with higher water solubility and lower soil adsorption are generally more mobile and have a higher leaching potential. lgcstandards.com
While the specific degradation pathways and products of all this compound components are not detailed in the provided information, understanding the persistence and mobility of these transformation products is crucial for a complete assessment of the environmental risk. Modeling the transport of chemicals in soil often involves considering advection (movement with water flow) and dispersion, as well as sorption and degradation processes. wikipedia.org
Advanced Modeling Approaches for Predicting this compound Environmental Distribution
Predicting the environmental distribution of a complex substance like this compound, which can enter multiple environmental compartments, often requires the use of advanced multimedia fate and transport models. nih.gov These models integrate information on chemical properties, environmental characteristics, and release scenarios to simulate the movement and transformation of chemicals between air, water, soil, and sediment. wikipedia.orgnih.gov
Multimedia models can help to estimate chemical concentrations in various environmental compartments and evaluate potential exposure pathways. wikipedia.org They account for processes such as intermedia transfer (e.g., volatilization from water to air, deposition from air to soil or water, leaching from soil to groundwater, and exchange between water and sediment). nih.gov
Various modeling approaches exist for predicting environmental distribution, ranging from relatively simple box models to more complex spatially explicit and process-based models. Process-based models attempt to simulate the underlying physical, chemical, and biological processes that govern chemical fate and transport.
For this compound, a comprehensive modeling approach would likely involve:
Characterizing the release sources and emission rates of the substance.
Obtaining or estimating key physicochemical properties for the main components and relevant degradation products (e.g., vapor pressure, solubility, Kow, Koc, degradation rates).
Utilizing appropriate sub-models for specific compartments (e.g., aquatic models for rivers and lakes, atmospheric dispersion models, soil leaching models).
Challenges in environmental fate modeling include data availability and quality, model complexity and uncertainty, and spatial and temporal variability in environmental conditions. wikipedia.org Therefore, model predictions should ideally be validated with environmental monitoring data.
Advanced modeling techniques, such as those used in ecological niche modeling (ENM) which correlates species occurrence with environmental conditions, are also being developed to incorporate three-dimensional environmental data, which could be relevant for understanding the distribution of chemicals in complex environments like the water column. However, the primary focus for chemical fate and transport remains on models that simulate mass flow and transformation based on physical and chemical principles.
The application of advanced modeling approaches to this compound would provide a more holistic understanding of its potential environmental behavior and help in assessing potential risks to ecosystems.
Advanced Analytical Methodologies for Environmental Monitoring and Research of Reolubehyd46
Development of Sensitive and Specific Detection Methods for REOLUBEHYD46 in Complex Environmental Matrices
The development of analytical methods for detecting triaryl phosphates in environmental samples such as water, sediment, and air has been a focus of research. Gas chromatography (GC) is a widely used technique for the analysis of these compounds. inchem.orgwho.int Specifically, gas chromatography with a nitrogen-phosphorus sensitive detector (NPD) or a flame photometric detector (FPD) is often employed due to their selectivity towards phosphorus-containing compounds. who.intcdc.gov The detection limit for tricresyl phosphate (B84403) (TCP), a related triaryl phosphate, in water samples using GC with an NPD is approximately 1 ng/litre. who.int For triphenyl phosphate (TPP), the detection limit in water is around 20 ng/litre using general procedures similar to those for TCP. inchem.org
High-performance liquid chromatography (HPLC) has also been explored, with a highly specific detector utilizing a graphite (B72142) furnace atomic absorption spectrometer described for triaryl phosphates. inchem.org However, TLC and HPLC have generally not been as widely used as GC for the analysis of TPP. inchem.org
Ensuring specificity in complex environmental matrices is crucial. Triaryl phosphates can be present alongside other organic contaminants. chromatographyonline.com Chromatographic separation, particularly with capillary columns in GC, is essential to differentiate target compounds from interfering substances. who.int
Application of Hyphenated Mass Spectrometry for Trace Analysis of this compound and its Degradants
Hyphenated mass spectrometry techniques, such as GC-MS and LC-MS, are powerful tools for the trace analysis of triaryl phosphates and their degradation products in environmental samples. google.commdpi.comeasychem.orgnih.gov GC-MS is frequently used for the determination of trialkyl and triaryl phosphates. inchem.orgwho.int Electron ionization mass spectrometry provides characteristic fragmentation patterns that aid in the identification of these compounds. who.int Selected ion monitoring (SIM) can be used to enhance sensitivity for target analytes. who.int
LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is increasingly applied for the analysis of organophosphate esters, including triaryl phosphates, especially for those less amenable to GC due to lower volatility. mdpi.comnih.govresearchgate.net LC-MS/MS methods using triple quadrupole mass analyzers offer high selectivity and sensitivity for determining OPEs in environmental samples. mdpi.comnih.gov Electrospray ionization (ESI) in positive or negative mode, depending on the compound, is commonly used with LC-MS/MS in multiple reaction monitoring (MRM) mode. mdpi.com This allows for the selective detection and quantification of target compounds even at trace levels in complex matrices. nih.govresearchgate.net For instance, LC-MS/MS has been used to determine various OPEs, including TPP, in different environmental matrices. nih.govresearchgate.net
The application of hyphenated MS techniques also facilitates the identification of degradation products. Triaryl phosphates can undergo hydrolysis, leading to the formation of diaryl phosphates and phenols. inchem.orgindustrialchemicals.gov.au For example, TPP can hydrolyze to diphenyl phosphate (DPHP) and phenol. industrialchemicals.gov.au LC-MS/MS methods have been developed to determine phosphoric acid diesters, such as DPHP, in environmental waters. acs.org This is important for understanding the fate and transformation of the parent compounds in the environment.
Novel Sample Preparation and Extraction Techniques for this compound Environmental Studies
Effective sample preparation and extraction are critical steps before the chromatographic analysis of triaryl phosphates from environmental matrices. These matrices (water, sediment, soil, biota) can be complex and contain interfering substances that need to be removed or minimized.
Common extraction techniques for triaryl phosphates from water samples include liquid-liquid extraction (LLE) using organic solvents like dichloromethane. capes.gov.br For solid matrices like sediment, extraction with solvent mixtures such as methanol-water or methylene (B1212753) chloride-methanol has been employed. inchem.org
Clean-up procedures are often necessary after extraction to remove co-extracted matrix components that could interfere with the analysis. Florisil column chromatography is a common clean-up method, although separating triaryl phosphates from lipids using this method can be challenging. inchem.orgwho.intcapes.gov.br Other clean-up methods, such as gel permeation chromatography (GPC), activated charcoal chromatography, and Sep-pak C-18 cartridges, have been recommended. who.int Solid Phase Extraction (SPE) is also a widely used technique for the extraction and clean-up of OPEs from water samples, offering advantages in terms of reduced solvent usage and improved analyte concentration. acs.orgpublisso.de
Novel approaches in sample preparation aim to improve efficiency, reduce matrix effects, and lower detection limits. Accelerated solvent extraction (ASE) combined with SPE has been used for the determination of OPEs in solid matrices like fall protection equipment, which can contain triaryl phosphates. nih.gov This method demonstrated good recoveries and low detection limits for TPP and other OPEs. nih.gov Dispersive solid-phase extraction (dSPE) has also been investigated for sample clean-up in the analysis of flame retardants, including triaryl phosphates, in fish samples. chromatographyonline.com
Theoretical and Computational Chemistry in Reolubehyd46 Research
Quantum Chemical Calculations for Molecular Reactivity of REOLUBEHYD46 Analogs
Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. uleth.cad-nb.infoethz.chnih.gov For this compound and its triaryl phosphate (B84403) components, these calculations can provide valuable information about reaction pathways, transition states, and energy barriers for various chemical transformations, such as hydrolysis or oxidation. Studies on related triaryl phosphates, like triphenyl phosphate (TPP), have utilized quantum chemistry to understand their interactions, for instance, with cyclodextrins, revealing energetically favorable geometries and interaction energies in inclusion complexes. acs.orgnih.gov Quantum chemical calculations can also help predict the most likely sites of reaction within a molecule by identifying the most reactive atoms. lhasalimited.org Furthermore, these calculations can be used to assess the effect of substituents on the reactivity of phosphate esters. researchgate.nettandfonline.com
Molecular Dynamics Simulations of Intermolecular Interactions within this compound Formulations
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecular systems and the intermolecular interactions within them. These simulations can provide insights into the bulk properties of this compound formulations, such as viscosity, density, and thermal stability, by simulating the collective behavior of the constituent molecules. acs.org MD simulations can also be used to investigate the interactions between the lubricant molecules and surfaces, which is crucial for understanding the formation of protective films and wear mechanisms in hydraulic systems. researchgate.netacs.orgresearchgate.net For example, reactive MD simulations have been employed to study the tribochemical reactions of triaryl phosphates, like tricresyl phosphate (TCP), on iron-based surfaces, revealing details about bond dissociation and the influence of surface composition. researchgate.netacs.orgresearchgate.net MD simulations have also been used to study the interaction of triaryl phosphates with biological targets, such as receptors, to understand potential biological effects. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Parameters of IPPP
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the properties or activities of chemicals based on their molecular structure. wikipedia.orgepa.govnih.gov For isopropyl phenyl phosphate (IPPP), a potential component or analog within this compound, QSAR models can be developed to estimate various environmental parameters, such as water solubility, octanol-water partition coefficient (log Kow), and biodegradation rates. nih.govacs.org These parameters are crucial for assessing the environmental fate and potential impact of IPPP. QSAR models correlate structural descriptors of molecules with their measured environmental properties, allowing for the prediction of these properties for new or untested compounds like specific isomers of IPPP. wikipedia.orgepa.gov While the provided search results mention QSAR studies on various phosphate esters and the general application of QSAR for environmental endpoints, specific detailed research findings or data tables directly linking QSAR modeling of environmental parameters specifically for IPPP were not extensively found. However, the principle of QSAR applies to IPPP as a type of organophosphate. wikipedia.orgepa.govnih.gov
Predictive Algorithms for this compound Degradation Pathway Prediction
Predictive algorithms and computational systems are increasingly used to forecast the degradation pathways of organic compounds under various environmental conditions. lhasalimited.orgresearchgate.netchemrxiv.org For this compound and its components, such algorithms can predict potential transformation products resulting from hydrolysis, biodegradation, or photolysis. mdpi.comhep.com.cn Software like Zeneth is designed to predict forced degradation pathways of organic molecules, which can be relevant for understanding the potential breakdown products of this compound components in the environment or during use. lhasalimited.orgresearchgate.net These algorithms often utilize a knowledge base of chemical reactions and reasoning rules to propose likely degradation routes. researchgate.netchemrxiv.org Studies on the biodegradation of other organophosphate flame retardants, including triphenyl phosphate, have shown that microorganisms can transform these compounds, and computational tools can help predict these biotransformation products and pathways. mdpi.commdpi.com Predicting degradation pathways is essential for assessing the persistence and potential environmental impact of the transformation products. mdpi.comhep.com.cnservice.gov.uk
Sustainability and Advanced Materials Research Pertaining to Reolubehyd46 Analogs
Sustainable Synthesis Routes for Organophosphate Ester Derivatives
The synthesis of organophosphate esters typically involves reactions such as the alcoholysis of phosphorus oxychloride, esterification of phosphoric acid or phosphorus pentoxide, or oxidation of phosphite (B83602) esters. wikipedia.org While these methods are established, ongoing research explores more sustainable approaches within the broader context of green chemistry and sustainable chemical synthesis design. nih.govresearchgate.net
End-of-Life Management and Chemical Recycling Strategies for Complex Lubricant Formulations
End-of-life management of complex lubricant formulations, including hydraulic fluids like those containing organophosphate esters, is a critical aspect of reducing environmental impact. mcmgroup.co.zadiva-portal.org Used hydraulic oils can become contaminated with various substances over their service life, such as water, particulates, and degradation products, which necessitates their eventual replacement and proper disposal or recycling. mcmgroup.co.zahayley-group.co.uk
Recycling and re-refining technologies are key elements in the circular economy for lubricants. masafee-eg.com These processes aim to collect and process used lubricants to recover valuable base oils, which can then be re-used in the formulation of new lubricants. masafee-eg.com Re-refining processes often involve advanced technologies such as vacuum distillation and hydrotreatment to remove contaminants and restore the properties of the base oil. masafee-eg.com
Chemical recycling strategies for complex lubricant formulations face challenges related to the diverse composition of these mixtures and the presence of various additives and contaminants. masafee-eg.com Research in this area focuses on developing efficient and environmentally sound methods to treat waste oils, remove pollutants, and recover valuable components or convert the waste into useful feedstocks or fuels. orientjchem.orgresearchgate.net For instance, studies have explored the purification of used motor oil to remove priority pollutants and enable its re-refining or processing into fuel oil. orientjchem.org
Effective hydraulic fluid management practices, including contamination control, regular monitoring, and proper storage and handling, can extend the service life of the fluid, thereby reducing the frequency of oil changes and the volume of waste oil generated. mcmgroup.co.zahayley-group.co.ukfluidpowerworld.comcrownoil.co.uk
Exploration of Bio-based Feedstocks and Renewable Alternatives for Synthetic Hydraulic Fluids
The exploration of bio-based feedstocks and renewable alternatives is a significant area of research aimed at developing more sustainable synthetic hydraulic fluids. This involves utilizing resources derived from biomass rather than petroleum-based sources. nationwidefuels.co.ukexpresswashwarehouse.comsustainability-directory.comieabioenergy.comkoehlerinstrument.comrenewablelube.com
Natural oils, such as those derived from rapeseed (canola), sunflower, and soybean, are being used as base oils for biodegradable and renewable hydraulic fluids. nationwidefuels.co.uksustainability-directory.comrenewablelube.com These vegetable oils offer inherent biodegradability and are derived from renewable agricultural resources. nationwidefuels.co.uksustainability-directory.comrenewablelube.com
Synthetically produced esters, chemically engineered to mimic the beneficial properties of natural oils while enhancing stability and performance, are also widely utilized base stocks for high-performance biodegradable hydraulic fluids. sustainability-directory.com These synthetic esters, such as polyol esters, can be synthesized from renewable resources and their structure can be tailored to optimize properties like viscosity, thermal stability, and hydrolytic stability for various operating conditions. sustainability-directory.comrenewablelube.com
Research is also investigating the use of non-edible bio-based feedstocks, such as oils from algae or agricultural waste streams, to further improve the sustainability profile and avoid competition with food production. sustainability-directory.comkoehlerinstrument.com Companies are actively developing ester-based hydraulic fluids from renewable plant-based feedstocks. sustainability-directory.comchevronlubricants.com These bio-based synthetic lubricants can offer performance comparable to or better than mineral oils and traditional synthetic lubricants, coupled with ready biodegradability and low aquatic toxicity, making them environmentally acceptable lubricants (EALs). sustainability-directory.comkoehlerinstrument.comrenewablelube.comchevronlubricants.com
Emerging Research Frontiers and Future Directions in Reolubehyd46 Chemical Science
Integration of Artificial Intelligence and Machine Learning in Organophosphate Ester Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the study of complex chemical compounds like organophosphate esters. These computational approaches are particularly valuable for handling high-dimensional data generated in toxicogenomics studies and for predicting chemical properties and environmental fate.
Machine learning techniques have been employed to analyze transcriptomic data to identify common signatures across different tissues following exposure to organophosphate esters. For instance, an ensemble machine learning approach was used to predict developmental exposure to a mixture of OPEs in rat brain and placenta, revealing genes that contributed to predictor performance and identifying sex-specific effects on the hippocampal transcriptome nih.govnih.gov. This research highlights the ability of ML to complement traditional statistical methods in identifying vulnerable pathways disrupted by chemical exposures and potential biomarkers nih.gov. Significant enrichment for pathways related to oxidative phosphorylation and the electron transport chain was found, suggesting a transcriptomic signature of OPE exposure impacting mitochondrial metabolism across tissue types and developmental epochs nih.govnih.gov.
Furthermore, AI and ML are being leveraged to improve the prediction of physicochemical properties of novel organophosphate esters, which are often lacking experimental data acs.org. Quantitative Structure-Activity Relationship (QSAR) models, often incorporating machine learning algorithms like the weighted k-nearest neighbors (KNN), are used to predict properties based on mathematical relationships between chemical structures and their properties or activities acs.org. Integrating ML models with algorithms for molecular surface charge density distribution and molecular structure deduction can lead to deeper insights into atomic and electronic interactions, thereby enhancing the accuracy of chemical property predictions, especially for compounds with limited prior data acs.org.
In a more applied context, machine learning techniques are also being explored for condition monitoring and fault diagnosis in systems using phosphate (B84403) ester hydraulic fluids. Supervised machine learning algorithms are being developed to automatically recognize the health status of hydraulic system components based on collected data, aiming to improve diagnostic accuracy and repair workshop productivity polito.it. Non-dispersive infrared (NDIR) measurement setups, combined with multivariate regression techniques, are being investigated for monitoring the degradation of phosphate-ester hydraulic fluid, determining factors like oxidation and water content researchgate.net.
High-Throughput Screening Methodologies for Environmental Behavior of Related Compounds
Assessing the environmental behavior of the vast number of organophosphate esters and related compounds requires efficient methodologies. High-throughput screening (HTS) approaches are crucial for rapidly evaluating potential environmental partitioning, persistence, and mobility.
HTS is relevant in biomonitoring studies for screening specific populations potentially exposed to organophosphate esters and for estimating body burdens researchgate.netresearchgate.net. While the search results primarily discuss HTS in the context of biological matrices, the underlying principle of rapidly assessing numerous substances or conditions is applicable to environmental fate studies.
Research on the environmental behavior of OPEs indicates their ubiquitous presence in various environmental compartments, including water, sediments, dust, air, and soil researchgate.netresearchgate.net. Their relatively high solubility and mobility contribute to their widespread distribution in aquatic environments researchgate.net. Compared to legacy flame retardants like polybrominated diphenyl ethers (PBDEs), some OPEs, particularly chlorinated ones, are more soluble and can persist in water, facilitating long-range transport via waterborne routes acs.org.
Developing high-throughput methods to screen for the environmental partitioning behavior, degradation rates, and potential for long-range transport of a large number of OPEs and related compounds is essential for prioritizing those requiring more in-depth assessment. While specific HTS methodologies solely for the environmental behavior of REOLUBEHYD46 were not detailed in the search results, the need for such approaches for the broader class of OPEs is evident researchgate.netuq.edu.au.
Cross-Disciplinary Approaches for Holistic Understanding of this compound Environmental Chemistry
Research on organophosphate esters highlights the importance of combining environmental chemistry with toxicology, biology, engineering, and risk assessment to address the complex challenges they pose nimss.org. Understanding the release of OPEs from products into the environment, their distribution across different media, and their potential interactions with ecosystems and organisms requires expertise from diverse fields researchgate.netslu.se.
Studies investigating the fate and distribution of OPEs in aquatic environments, for example, involve analytical chemistry for detection and quantification, hydrology and physical chemistry for understanding transport and partitioning, and environmental toxicology for assessing potential ecological risks researchgate.netresearchgate.net. The concept of "regrettable substitution," where newer chemicals introduced as alternatives pose similar or different environmental concerns, underscores the need for a holistic, cross-disciplinary evaluation of new compounds before their widespread use acs.orgresearchgate.netacs.org.
An integrated data-driven cross-disciplinary framework has been proposed to prevent chemical water pollution, emphasizing the need to combine data from various sources and disciplines for effective assessment and management of chemicals in the environment zenodo.org. This mirrors the complexity associated with understanding the full environmental lifecycle and impact of phosphate ester hydraulic fluids like this compound, from manufacturing and use to release, transport, transformation, and ultimate fate in the environment.
Future research directions in the environmental chemistry of this compound and related compounds will increasingly rely on the synergy of advanced analytical techniques, computational modeling (including AI/ML), and ecological studies to build a complete picture of their behavior and potential impacts in the environment.
Q & A
Basic Research Questions
Q. How can researchers establish the structure-property relationship of REOLUBEHYD46 using spectroscopic and computational methods?
- Methodological Answer: Combine NMR, FTIR, and X-ray crystallography to elucidate molecular structure, then correlate findings with quantum mechanical calculations (e.g., DFT) to predict thermodynamic stability and reactivity . Experimental protocols must include purity validation (>95% via HPLC) and error margins for reproducibility .
Q. What experimental designs are optimal for assessing this compound's catalytic efficiency in heterogeneous systems?
- Methodological Answer: Use factorial design to test variables (temperature, solvent polarity, substrate concentration). Include control groups with inert analogs and apply ANOVA to isolate significant factors. Replicate trials ≥3 times to minimize stochastic noise .
Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?
- Methodological Answer: Conduct meta-analysis of existing solubility data (e.g., Hansen solubility parameters) and perform controlled solubility tests under standardized conditions (ASTM E1148). Use statistical tools like Grubbs’ test to identify outliers and reconcile contradictions .
Advanced Research Questions
Q. What strategies resolve contradictions between theoretical predictions and experimental kinetics data for this compound-mediated reactions?
- Methodological Answer: Apply sensitivity analysis to computational models (e.g., transition state theory vs. Marcus theory) and cross-validate with isotope-labeling experiments. Document discrepancies in free energy barriers and refine force-field parameters using Bayesian optimization .
Q. How can multi-omics approaches elucidate this compound's role in biological systems with conflicting phenotypic outcomes?
- Methodological Answer: Integrate transcriptomic, proteomic, and metabolomic datasets using network analysis tools (e.g., STRING, Cytoscape). Employ pathway enrichment analysis to identify context-dependent mechanisms and validate hypotheses via CRISPR-Cas9 knockout models .
Q. What experimental frameworks ensure reproducibility of this compound’s photostability under varying light sources?
- Methodological Answer: Standardize light-exposure protocols (e.g., ISO 4892-2 for UV testing) and use high-precision radiometers. Publish raw degradation kinetics data (Arrhenius plots) and computational codes for peer validation .
Methodological Considerations
- Data Contradiction Analysis : Use triangulation (theoretical, experimental, comparative studies) to resolve inconsistencies. For example, conflicting thermal stability data may arise from impurities; apply TGA-DSC-MS hyphenation to detect decomposition intermediates .
- Ethical & Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Archive datasets in repositories like Zenodo or Figshare with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
